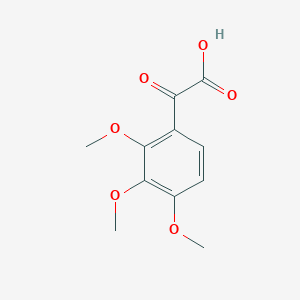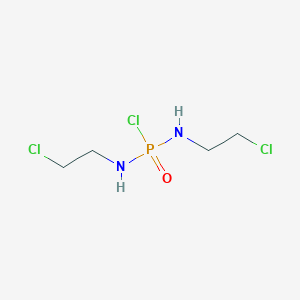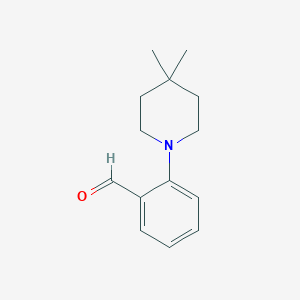
2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde is an organic compound with the molecular formula C14H19NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a piperidine ring at the 2-position, and the piperidine ring is further substituted with two methyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde typically involves the reaction of 4,4-dimethylpiperidine with benzaldehyde under specific conditions. One common method is the condensation reaction, where the piperidine derivative reacts with benzaldehyde in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), as catalysts.
Major Products Formed
Oxidation: 2-(4,4-Dimethyl-1-piperidinyl)benzoic acid.
Reduction: 2-(4,4-Dimethyl-1-piperidinyl)benzyl alcohol.
Substitution: Various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and affecting various cellular pathways. The piperidine ring and the aldehyde group are key functional groups that contribute to its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperidinyl)benzaldehyde: Similar structure but lacks the dimethyl substitution on the piperidine ring.
2-(4,4-Dimethyl-1-piperidinyl)benzoic acid: An oxidized form of the compound.
2-(4,4-Dimethyl-1-piperidinyl)benzyl alcohol: A reduced form of the compound.
Uniqueness
2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde is unique due to the presence of the dimethyl-substituted piperidine ring, which imparts specific chemical properties and reactivity
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-(4,4-dimethylpiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C14H19NO/c1-14(2)7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
UVPPHVWWVWCGTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=CC=C2C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


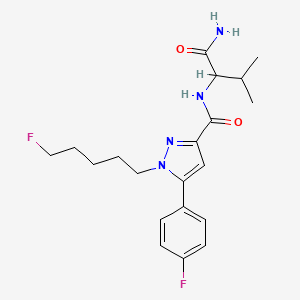

![1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B12278109.png)
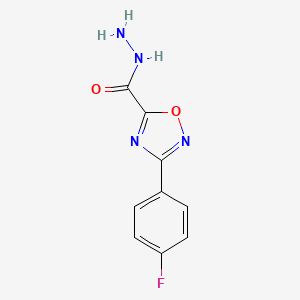
![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B12278114.png)
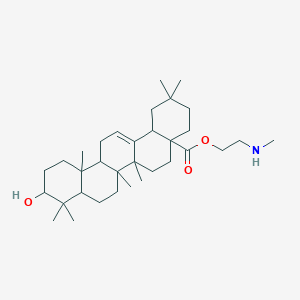
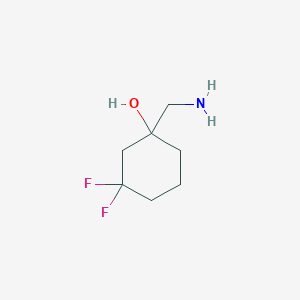

![tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12278140.png)
![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)

![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
